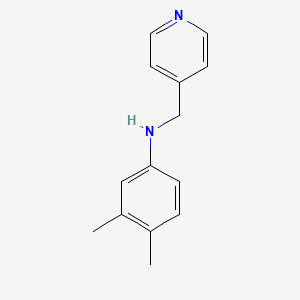
N-(1-phenylcyclopropyl)-N'-(3,4,5-trimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylcyclopropyl)-N'-(3,4,5-trimethoxyphenyl)urea, commonly known as PCP-TM, is a synthetic compound that has been used in scientific research for various purposes. It belongs to the class of arylcyclohexylamines and has been found to have potential applications in neuroscience and psychiatry research.
作用機序
PCP-TM acts as an NMDA receptor antagonist, which means that it blocks the activity of NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, learning, and memory. By blocking these receptors, PCP-TM can alter the activity of neurons in the brain, leading to changes in behavior and cognition.
Biochemical and physiological effects:
PCP-TM has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. PCP-TM has also been found to alter the activity of GABAergic neurons, which are involved in the regulation of anxiety and stress.
実験室実験の利点と制限
PCP-TM has several advantages for use in lab experiments. It is a potent NMDA receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in various neurological and psychiatric disorders. PCP-TM is also highly selective for NMDA receptors, which means that it does not affect other neurotransmitter systems in the brain. However, PCP-TM has some limitations, including its potential toxicity and the complexity of its synthesis.
将来の方向性
There are several future directions for research on PCP-TM. One area of interest is the role of NMDA receptors in the development of neurological and psychiatric disorders. PCP-TM could be used to investigate the effects of NMDA receptor dysfunction on the brain and behavior. Another area of interest is the development of new drugs based on the structure of PCP-TM. By modifying the structure of PCP-TM, it may be possible to develop drugs with improved efficacy and fewer side effects. Finally, PCP-TM could be used to investigate the role of NMDA receptors in the regulation of synaptic plasticity and memory formation.
合成法
The synthesis of PCP-TM involves the reaction of 1-phenylcyclopropylamine with 3,4,5-trimethoxybenzoyl isocyanate. The resulting compound undergoes purification to yield PCP-TM in its pure form. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
PCP-TM has been used in scientific research to investigate its effects on the central nervous system. It has been found to be a potent NMDA receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in various neurological and psychiatric disorders. PCP-TM has also been used to study the effects of NMDA receptors on synaptic plasticity and memory formation.
特性
IUPAC Name |
1-(1-phenylcyclopropyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-15-11-14(12-16(24-2)17(15)25-3)20-18(22)21-19(9-10-19)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNGPRBHJCFRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5664981.png)


![(4-cyclopentyl-3-oxopiperazin-1-yl)[4-(methylthio)phenyl]acetic acid](/img/structure/B5664994.png)
![1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3-methyl-3-phenylpiperidine](/img/structure/B5665002.png)

![[3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methanol](/img/structure/B5665016.png)
![methyl [(6-chloro-4-phenyl-2-quinazolinyl)thio]acetate](/img/structure/B5665019.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5665027.png)
![1'-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5665029.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5665033.png)
![[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5665039.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5665047.png)
![(1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5665069.png)